2-(4-METHANESULFONYLPIPERAZIN-1-YL)PROPANAMIDE

Description

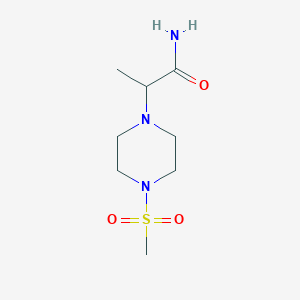

2-(4-Methanesulfonylpiperazin-1-yl)propanamide is a synthetic compound featuring a piperazine core substituted with a methanesulfonyl group (-SO₂CH₃) at the 4-position and a propanamide moiety at the 1-position. The methanesulfonyl group imparts strong electron-withdrawing properties, which may enhance solubility in polar solvents and influence binding interactions in biological systems. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name |

2-(4-methylsulfonylpiperazin-1-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O3S/c1-7(8(9)12)10-3-5-11(6-4-10)15(2,13)14/h7H,3-6H2,1-2H3,(H2,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODISRTSVONCVCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)N1CCN(CC1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHANESULFONYLPIPERAZIN-1-YL)PROPANAMIDE typically involves the reaction of 1,2-diamines with sulfonium salts under basic conditions. One common method includes the aza-Michael addition between a protected 1,2-diamine and an in situ generated sulfonium salt . The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHANESULFONYLPIPERAZIN-1-YL)PROPANAMIDE can undergo various types of chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The amide group can be reduced to form amines.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and substituted piperazine compounds. These products can be further utilized in various chemical and pharmaceutical applications.

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly its ability to inhibit key oncogenic pathways. Research indicates that it may interact with transcription factors involved in tumor growth, such as FOXM1. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells by downregulating critical genes involved in cell cycle progression.

Case Study: Anticancer Efficacy

- A study evaluated the efficacy of this compound against the MDA-MB-231 breast cancer cell line. The results indicated an IC50 value of approximately 10.77 µM against FOXM1, demonstrating significant inhibitory effects compared to reference compounds like FDI-6 (IC50 = 20.79 µM) .

| Compound | IC50 (µM) | Target |

|---|---|---|

| 2-(4-Methanesulfonylpiperazin-1-yl)propanamide | 10.77 | FOXM1 |

| FDI-6 (reference) | 20.79 | FOXM1 |

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, including resistant pathogens. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study: Antimicrobial Activity

- In vitro tests demonstrated that derivatives of similar compounds showed promising activity against Acinetobacter baumannii and Pseudomonas aeruginosa, suggesting potential applications in treating infections caused by multidrug-resistant bacteria .

Potential Future Applications

Given its promising biological activities, further research into the pharmacokinetics and pharmacodynamics of this compound is warranted. Its potential as a therapeutic agent for various malignancies and infections could pave the way for new treatment modalities.

Mechanism of Action

The mechanism of action of 2-(4-METHANESULFONYLPIPERAZIN-1-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following structurally related compounds are analyzed for comparative insights:

N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide (CAS 61086-18-8)

- Core Structure : Piperidine (saturated six-membered ring with one nitrogen atom).

- Substituents : Methoxymethyl (-OCH₂CH₃) at the 4-position and an N-phenylpropanamide group.

- Key Features: The methoxymethyl group is electron-donating, increasing lipophilicity compared to the sulfonyl group in the target compound.

- Molecular Weight : 276.34 g/mol (C₁₆H₂₄N₂O₂) .

2,2-Dimethyl-N-[4-(4-methylpiperazino)phenyl]propanamide (CAS 289686-55-1)

- Core Structure : Piperazine (six-membered ring with two nitrogen atoms).

- Substituents : Methyl (-CH₃) at the 4-position of the piperazine and a dimethylpropanamide group linked to a para-substituted phenyl ring.

- Key Features : The methyl group on piperazine reduces basicity compared to unsubstituted piperazine. The dimethylpropanamide moiety introduces steric hindrance, which may limit conformational flexibility.

- Molecular Weight : 275.39 g/mol (C₁₆H₂₅N₃O) .

Data Table: Comparative Analysis of Structural Features

*Calculated based on derived formula (C₈H₁₈N₃O₃S).

Research Findings and Implications

Electronic Effects :

- The methanesulfonyl group in this compound is strongly electron-withdrawing, which may improve solubility in aqueous media compared to the methoxymethyl and methyl substituents in analogs. This could enhance bioavailability in hydrophilic environments .

- The methoxymethyl group in the piperidine analog () offers moderate electron-donating effects, favoring membrane permeability but reducing solubility .

Structural Flexibility :

- Piperazine-based compounds (target compound and ) allow for greater hydrogen-bonding interactions due to the presence of two nitrogen atoms, whereas piperidine () has only one, limiting its H-bonding capacity .

In contrast, the target compound’s simpler propanamide group may confer conformational flexibility .

Biological Activity

The compound 2-(4-Methanesulfonylpiperazin-1-yl)propanamide is a derivative of piperazine and has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article delves into its biological activity, synthesizing findings from various research studies and case analyses.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a methanesulfonyl group, which enhances its solubility and biological activity. The presence of the propanamide moiety contributes to its interaction with biological targets, particularly enzymes involved in signaling pathways.

Biological Activity Overview

The biological activities of sulfonamide derivatives, including this compound, are extensive. These compounds are known for their roles as inhibitors in various biochemical pathways, particularly the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cell growth and survival.

Key Activities

-

PI3K Inhibition :

- Research indicates that this compound exhibits significant inhibitory activity against PI3Kα, a critical target in cancer treatment due to its role in the PI3K/Akt signaling pathway. This pathway is often dysregulated in tumors, leading to uncontrolled cell proliferation and survival .

- The compound has shown IC50 values indicating potent inhibition, which suggests its potential utility as an anticancer agent .

-

Antitumor Activity :

- In vitro studies demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including breast and colorectal cancers . The mechanism involves downregulation of key signaling proteins associated with tumor growth.

- A case study highlighted the efficacy of similar sulfonamide derivatives in reducing tumor size in animal models .

- Additional Pharmacological Effects :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

| Component | Impact on Activity |

|---|---|

| Methanesulfonyl Group | Enhances solubility and bioavailability |

| Piperazine Ring | Facilitates interaction with target enzymes |

| Propanamide Moiety | Critical for binding affinity in PI3K inhibition |

Studies suggest that modifications to the piperazine ring can significantly alter the compound's potency against PI3K, indicating a need for careful design in developing new derivatives .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of this compound on human breast cancer cell lines. The results showed:

- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations as low as 10 µM.

- Mechanism of Action : The compound induced apoptosis through activation of caspase pathways and inhibition of the PI3K/Akt pathway .

Case Study 2: In Vivo Studies

In vivo studies using mouse models demonstrated that administration of this compound led to:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-methanesulfonylpiperazin-1-yl)propanamide, and how can its purity be optimized during synthesis?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting methanesulfonyl chloride with a piperazine derivative to form the 4-methanesulfonylpiperazine intermediate, followed by amidation with propanamide. To optimize purity, use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization in solvents like ethanol or acetone . Impurity profiling (e.g., residual starting materials or byproducts) should be performed using HPLC with UV detection (λ = 254 nm) and compared against reference standards .

Q. How can the structural integrity of this compound be confirmed?

- Methodological Answer : Employ a combination of spectroscopic techniques:

- 1H/13C NMR : Key signals include the methanesulfonyl group (δ ~3.0 ppm for S-CH3 in 1H NMR; δ ~40-45 ppm in 13C NMR) and the piperazine ring protons (δ ~2.5-3.5 ppm). The propanamide chain will show distinct NH signals (δ ~6.5-7.5 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm.

- FTIR : Validate the sulfonyl group (S=O stretching at ~1150-1350 cm⁻¹) and amide (N-H stretch at ~3300 cm⁻¹) .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- Substituent Variation : Modify the sulfonyl group (e.g., replace methanesulfonyl with toluenesulfonyl) or the propanamide chain (e.g., introduce methyl/ethyl groups) to assess solubility and binding affinity .

- Biological Assays : Use in vitro models (e.g., enzyme inhibition assays or cell viability tests) to correlate structural changes with activity. For example, test derivatives against kinase targets where piperazine sulfonamides are known inhibitors .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with target proteins, focusing on hydrogen bonding with the sulfonyl and amide groups .

Q. How should researchers address discrepancies in bioanalytical data for this compound?

- Methodological Answer :

- Cross-Validation : Compare results from LC-MS/MS (multiple reaction monitoring) and UV-HPLC to rule out matrix effects or interference from metabolites .

- Standard Curves : Use linear regression (1–1000 ng/mL range) with ≥5 calibration points. Ensure R² >0.99 and %RSD <15% for precision/accuracy .

- Sample Preparation : Optimize protein precipitation (e.g., acetonitrile) or solid-phase extraction (C18 cartridges) to minimize ion suppression in biological matrices .

Q. What are the critical considerations for impurity profiling in this compound batches?

- Methodological Answer :

- Reference Standards : Identify common impurities (e.g., unreacted piperazine intermediates or sulfonylation byproducts) using certified reference materials .

- Chromatographic Conditions : Use a C18 column (4.6 × 150 mm, 5 µm) with a mobile phase of 0.1% formic acid in water/acetonitrile. Gradient elution (5–95% acetonitrile over 20 min) can resolve polar and nonpolar impurities .

- Thresholds : Follow ICH guidelines (e.g., ≤0.15% for unknown impurities) and document stability under accelerated conditions (40°C/75% RH for 6 months) .

Specialized Methodological Questions

Q. How can researchers design pharmacokinetic studies for this compound in rodent models?

- Methodological Answer :

- Dosing : Administer intravenously (1–5 mg/kg) or orally (10–50 mg/kg) with serial blood sampling (0–24 h). Use anticoagulants (e.g., heparin) to prevent clotting .

- Analytical Method : Validate a LC-MS/MS method with LLOQ ≤1 ng/mL. Monitor transitions for the parent compound and major metabolites (e.g., de-sulfonylated or hydroxylated derivatives) .

- Data Analysis : Calculate AUC, Cmax, t1/2, and bioavailability using non-compartmental models (e.g., Phoenix WinNonlin) .

Q. What experimental approaches can elucidate the metabolic pathways of this compound?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH. Identify phase I metabolites (e.g., oxidation at the piperazine ring) and phase II conjugates (e.g., glucuronidation) using high-resolution mass spectrometry .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., deuterium at the sulfonyl group) to track metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.